

physical and chemical characteristics of Fmoc-Thr(Ac)-OH

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Compound of Interest

Compound Name: *Fmoc-Thr(Ac)-OH*

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An In-Depth Technical Guide to **Fmoc-Thr(Ac)-OH**: Characteristics and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Thr(Ac)-OH, or N- α -Fmoc-O-acetyl-L-threonine, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). The strategic placement of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α -amino group and an acetyl group on the side-chain hydroxyl function of threonine allows for its controlled incorporation into peptide chains. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its use, and a visual representation of its role in the peptide synthesis workflow.

Core Physical and Chemical Characteristics

Fmoc-Thr(Ac)-OH is a white to off-white crystalline powder. Its key physical and chemical properties are summarized below, providing essential data for its handling, storage, and application in a laboratory setting.

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₂₁ NO ₆	[1][2]
Molecular Weight	383.39 g/mol	[1][2]
Appearance	White to off-white powder	[1]
Melting Point	183 - 185 °C	[1]
Optical Rotation	[α] ²⁰ /D = +15 ± 2° (c=1 in Methanol)	[1]
Purity (by HPLC)	≥98%	[1]
Storage Conditions	2 - 8 °C	[1]

Solubility:

While precise quantitative solubility data in common organic solvents is not readily available in published literature, **Fmoc-Thr(Ac)-OH** is known to be soluble in polar aprotic solvents typically used in solid-phase peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Its solubility in dichloromethane (DCM) is comparatively lower. For practical purposes in SPPS, it is dissolved in DMF to prepare the coupling solution. For instance, a solubility of 1 mmole in 2 ml of DMF has been noted.

Spectroscopic Data

Detailed spectroscopic data for **Fmoc-Thr(Ac)-OH** is not consistently published. However, the expected spectral characteristics can be inferred from the known functional groups present in the molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the Fmoc group, the protons of the threonine backbone, and the methyl protons of the acetyl group. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbons of the carboxylic acid, the acetyl group, and the urethane of the Fmoc group, as well as the aromatic carbons of the fluorenyl ring and the aliphatic carbons of the threonine residue.

FT-IR Spectroscopy: The FT-IR spectrum of **Fmoc-Thr(Ac)-OH** would exhibit characteristic absorption bands corresponding to the various functional groups. Key expected peaks include:

- O-H stretch (of the carboxylic acid): Broad band around 3300-2500 cm^{-1}
- N-H stretch (of the urethane): Around 3300 cm^{-1}
- C-H stretches (aromatic and aliphatic): Around 3100-2850 cm^{-1}
- C=O stretches (carboxylic acid, urethane, and ester): In the region of 1760-1680 cm^{-1}
- C=C stretches (aromatic): Around 1600-1450 cm^{-1}

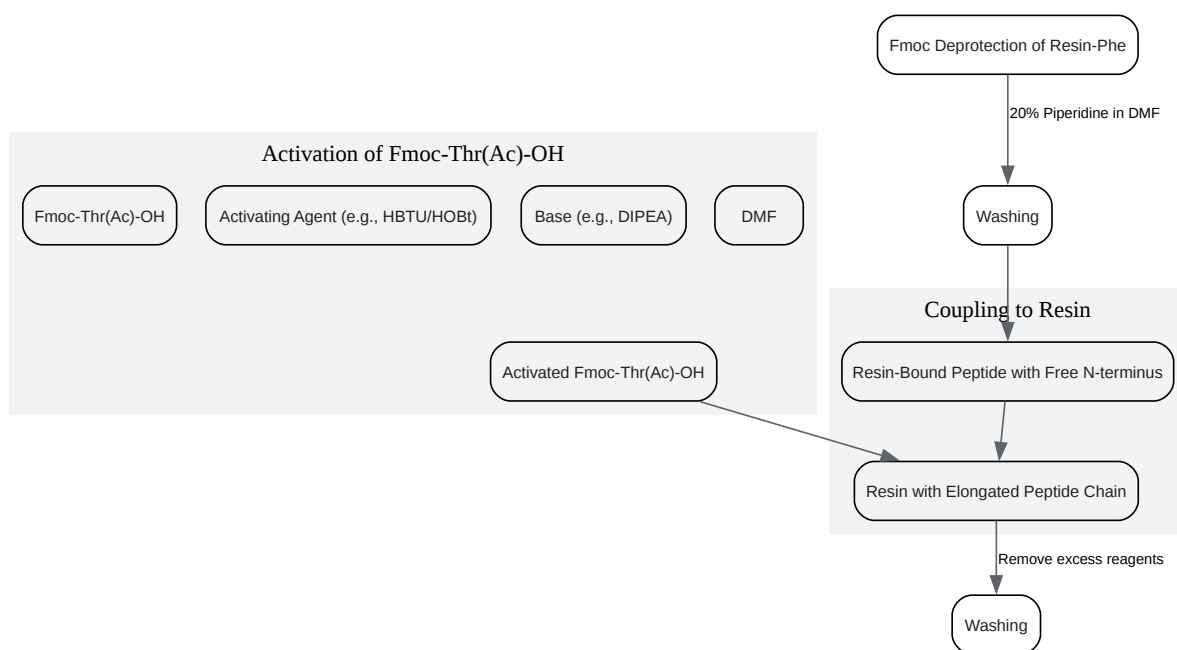
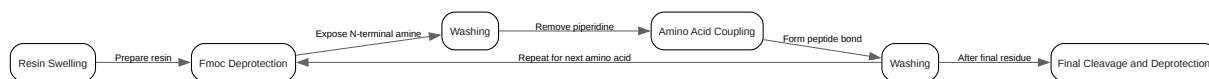
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (383.39 g/mol) and characteristic fragmentation patterns, including the loss of the Fmoc group.

Experimental Protocols

Fmoc-Thr(Ac)-OH is a key building block in Fmoc-based solid-phase peptide synthesis. Below are detailed protocols for its application in the synthesis of a peptide.

General Workflow for Solid-Phase Peptide Synthesis

The synthesis of a peptide on a solid support using Fmoc-amino acids follows a cyclical process of deprotection and coupling.



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